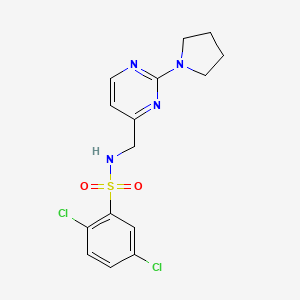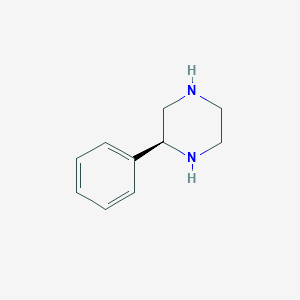
(2S)-2-phenylpiperazine
Übersicht
Beschreibung
“(2S)-2-phenylpiperazine” is a chemical compound with the molecular formula C10H14N2 . It is used in various applications and is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 162.232 Da, and the monoisotopic mass is 162.115692 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.23200 . Other physical and chemical properties such as density and boiling point are also available .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold in Medicinal Chemistry
- The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, particularly for CNS disorders. This structure has proven “druglikeness” and potential for diversifying applications in various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Synthesis Processes
- Synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, involves reactions with phosphorus trichloride, bromine, ethylenediamine, and lithium aluminum hydride, achieving an overall yield of 31.7% (Yun, 2003).
Chemical Stability Analysis
- N-phenylpiperazine compounds, known for crossing the blood-brain barrier, were studied for chemical stability, which is crucial for drug quality, safety, and efficacy. Hydrolysis degradation, a common destructive process, was investigated in depth (Tarsa et al., 2019).
Role in Antihypertensive Agents
- 2-phenylpiperazine derivatives were synthesized and evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents. The study found that structural modifications impacted the therapeutic potency (Chern et al., 1993).
Binding Mechanism with α1A-Adrenoceptor
- The binding mechanism of nine N-phenylpiperazine derivatives with the α1A-adrenoceptor was explored, revealing that hydrogen bonds and electrostatic forces drive the binding. The study aids in understanding drug candidates' binding mechanisms (Zhao et al., 2015).
Applications as Catalysts
- N-phenylpiperazine–Cu(II) complex, supported on polystyrene, was found to be an efficient and reusable catalyst for selective multicomponent reactions, demonstrating potential for organic synthesis applications (Perumgani et al., 2016).
Anticholinergic Activity of Indol-2-Carboxylic Acid Esters
- Indol-2-carboxylic acid esters containing N-phenylpiperazine were synthesized and evaluated for anticholinergic activity. This research contributes to the development of new biologically active compounds (Padrtová et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-2-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
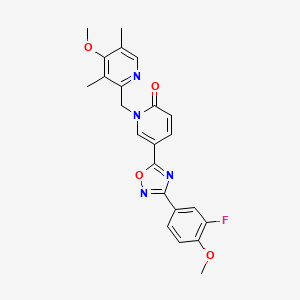
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide](/img/structure/B2800675.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2800676.png)
![7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2800677.png)
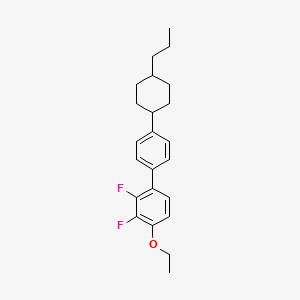
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
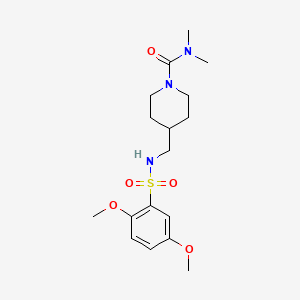
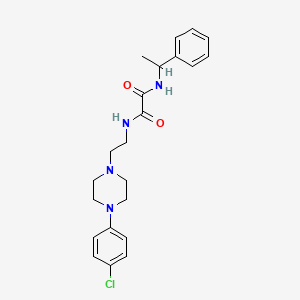
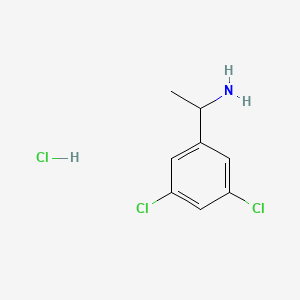

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800690.png)

